molecular formula C15H16N2O3S B2984236 Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 443353-12-6

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2984236
CAS No.: 443353-12-6
M. Wt: 304.36
InChI Key: FCKUXWQPGFDVIU-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a cyclopentyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with cyclopentanone under acidic conditions, followed by cyclization and thioxo group introduction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate

Uniqueness: Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific substitution pattern and the presence of both a cyclopentyl group and a thioxo group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKUXWQPGFDVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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